The Amphiphilic Architect: A Technical Guide to 4-Octadecylmorpholine in Advanced Drug Delivery
The Amphiphilic Architect: A Technical Guide to 4-Octadecylmorpholine in Advanced Drug Delivery
This guide provides an in-depth technical overview of 4-octadecylmorpholine, a tertiary amine with significant potential in pharmaceutical sciences. We will explore its core chemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key component in sophisticated drug delivery systems like lipid nanoparticles (LNPs). This document is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation therapeutics.
Introduction: Unveiling a Key Player in Nanomedicine
4-Octadecylmorpholine is a unique amphiphilic molecule, characterized by a hydrophilic morpholine headgroup and a long, hydrophobic 18-carbon (octadecyl) tail. This dual nature is the cornerstone of its utility, allowing it to interface between aqueous and lipid environments. While it has potential applications as a surfactant and in materials science, its most compelling role to date is as a structural or "helper" lipid in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA.[][2] In these systems, it contributes to the stability and integrity of the nanoparticle, facilitating the encapsulation and protection of the therapeutic payload.[3][4]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 4-octadecylmorpholine is essential for its effective application. These properties dictate its behavior in both chemical reactions and formulation processes.
| Property | Value | Source(s) |
| IUPAC Name | 4-octadecylmorpholine | [5] |
| CAS Number | 16528-77-1 | [6] |
| Molecular Formula | C22H45NO | [6] |
| Molecular Weight | 339.61 g/mol | [6] |
| Melting Point | ~25 °C | [2] |
| Boiling Point | ~200 °C at 4 Torr | [2] |
| Appearance | Pale-yellow to yellow-brown solid | [7] |
| XLogP3 | 8.7 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 17 | [5] |
Synthesis and Purification: Crafting the Molecule
The most common and direct route to synthesizing 4-octadecylmorpholine is through the N-alkylation of morpholine with a suitable 18-carbon alkyl halide, such as 1-bromooctadecane.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Synthesis of 4-Octadecylmorpholine via SN2 reaction.
Experimental Protocol: Synthesis of 4-Octadecylmorpholine
This protocol outlines a general procedure for the synthesis of 4-octadecylmorpholine.
Materials:
-
Morpholine
-
1-Bromooctadecane[10]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of 1-bromooctadecane in anhydrous acetonitrile. Add 1.2 equivalents of morpholine and 2 equivalents of anhydrous potassium carbonate.
-
Reaction: Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-octadecylmorpholine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic and Chromatographic Characterization
Unambiguous characterization of 4-octadecylmorpholine is critical for quality control and research purposes. NMR spectroscopy and GC-MS are powerful tools for this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-octadecylmorpholine is expected to show characteristic signals for the morpholine ring protons and the long alkyl chain.[11][12]
-
Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (positions 2 and 6) will be deshielded and appear downfield (around 3.7 ppm), while the protons on the carbons adjacent to the nitrogen (positions 3 and 5) will appear more upfield (around 2.4 ppm).
-
Octadecyl Chain Protons: A triplet corresponding to the terminal methyl group will be seen at approximately 0.88 ppm. A large, broad multiplet for the methylene groups of the chain will be present around 1.25 ppm. The methylene group attached to the nitrogen will be deshielded and appear as a triplet around 2.4 ppm, potentially overlapping with the morpholine signals.[13]
¹³C NMR: The carbon NMR spectrum will provide complementary information.[12]
-
Morpholine Carbons: The carbons adjacent to the oxygen (C2, C6) are expected around 67 ppm, while the carbons adjacent to the nitrogen (C3, C5) are expected around 54 ppm.
-
Octadecyl Chain Carbons: The terminal methyl carbon will appear around 14 ppm. A series of signals for the methylene carbons will be present between 22 and 32 ppm. The methylene carbon attached to the nitrogen will be deshielded and appear further downfield.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of 4-octadecylmorpholine.[14][15] Due to its high molecular weight and boiling point, a high-temperature capillary column and appropriate temperature programming are required.
Caption: Workflow for the GC-MS analysis of 4-Octadecylmorpholine.
Expected Mass Spectrum: The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 339. The fragmentation pattern will likely be dominated by the cleavage of the alkyl chain and fragmentation of the morpholine ring. A prominent fragment at m/z 100, corresponding to the [CH₂(CH₂)₂NCH₂]⁺ ion, is a characteristic feature of N-alkylmorpholines.
Role in Drug Delivery: A Structural "Helper" Lipid
In the context of lipid nanoparticles for mRNA delivery, 4-octadecylmorpholine is classified as a "helper lipid".[][3][4] LNPs are typically composed of four main components:
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release from the endosome.[16]
-
Phospholipid: Provides structural integrity to the nanoparticle.
-
Cholesterol: Enhances the stability and rigidity of the LNP.[17]
-
PEGylated Lipid: Controls particle size and prevents aggregation.[3]
4-Octadecylmorpholine, with its long saturated alkyl chain, integrates into the lipid core of the nanoparticle. Its primary roles are to:
-
Enhance Structural Integrity: The hydrophobic octadecyl tail contributes to the stability of the lipid matrix, helping to effectively encapsulate and protect the mRNA payload from degradation.
-
Modulate Membrane Fluidity: The incorporation of such long-chain lipids can influence the fluidity and phase behavior of the LNP membrane, which can impact its stability and interaction with cell membranes.
Safety and Handling
-
Toxicity: Morpholine itself is harmful if swallowed and can cause skin and eye irritation.[20][21] The long alkyl chain in 4-octadecylmorpholine is expected to reduce its volatility and may decrease its acute toxicity compared to the parent compound. However, due to its amphiphilic nature, it may still cause skin and eye irritation upon direct contact.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18][19] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Conclusion
4-Octadecylmorpholine is a versatile amphiphilic molecule with significant promise, particularly in the rapidly advancing field of nanomedicine. Its well-defined chemical structure and physicochemical properties make it a valuable component in the formulation of lipid nanoparticles for drug delivery. A thorough understanding of its synthesis, characterization, and function is crucial for harnessing its full potential in the development of novel and effective therapeutics.
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